3-[4-(Thiophen-2-yl)butanamido]benzoic acid
Description
Contextualization within Thiophene (B33073) and Benzoic Acid Chemistry Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The thiophene nucleus is a structural component of numerous FDA-approved drugs, highlighting its clinical significance. rsc.orgnih.gov The electronic properties of the sulfur atom in the thiophene ring contribute to its ability to engage in various biological interactions. mdpi.com
Similarly, benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast range of biologically active molecules. nih.govresearchgate.net The carboxylic acid group of benzoic acid can participate in hydrogen bonding and other interactions with biological targets, and the aromatic ring can be readily functionalized to modulate the compound's physicochemical properties. Benzoic acid derivatives have found applications as antimicrobial agents, analgesics, and in the treatment of various metabolic disorders. nih.govpreprints.org
The combination of a thiophene ring and a benzoic acid moiety within a single molecule, as seen in 3-[4-(Thiophen-2-yl)butanamido]benzoic acid, presents a unique opportunity to explore synergistic or novel pharmacological activities arising from the interplay of these two well-established pharmacophores.
Historical Perspective of Related Amide-Containing Compounds in Academic Inquiry
The amide bond is a ubiquitous functional group in both biological systems and synthetic drugs. wikipedia.org Its presence is fundamental to the structure of proteins and peptides. In the realm of medicinal chemistry, the amide linkage has been a mainstay for over a century, featuring in some of the most successful drugs ever developed, including penicillin and paracetamol. nih.govacsgcipr.org The stability and conformational properties of the amide bond make it an ideal linker for connecting different pharmacophoric fragments, allowing for precise control over the spatial arrangement of functional groups.
Historically, the synthesis and biological evaluation of amide-containing compounds have been a central theme in academic and industrial research. The versatility of the amide bond allows for the creation of large and diverse chemical libraries for high-throughput screening. The continued interest in amide-containing molecules underscores their enduring importance in the development of new therapeutic agents. researchgate.net
Rationale for Investigating this compound as a Research Scaffold
The rationale for investigating this compound as a research scaffold is multi-faceted and rests on the established biological relevance of its constituent parts. The core structure presents a modular design that is highly amenable to synthetic modification, allowing for a systematic exploration of structure-activity relationships (SAR).
The key features that make this compound an attractive research scaffold include:
Convergence of Proven Pharmacophores: The molecule integrates the thiophene and benzoic acid moieties, both of which are known to be present in a variety of bioactive compounds. rsc.orgnih.gov
Tunable Physicochemical Properties: The amide linker and the butanamido side chain provide flexibility and can be modified to optimize properties such as solubility, lipophilicity, and metabolic stability.
Potential for Diverse Biological Activities: Given the broad spectrum of activities associated with thiophene and benzoic acid derivatives, this scaffold holds promise for yielding compounds with potential applications in areas such as oncology, inflammation, and infectious diseases. nih.govmdpi.comresearchgate.netmdpi.com
| Structural Component | Potential Contribution to Bioactivity and Druggability |
| Thiophene Ring | Potential for anticancer, anti-inflammatory, antimicrobial, and CNS activities. Can act as a bioisostere for a benzene (B151609) ring, potentially improving metabolic stability. |
| Benzoic Acid Moiety | Can participate in key binding interactions with biological targets. Provides a handle for modulating solubility and other physicochemical properties. |
| Amide Linkage | Provides structural rigidity and a defined spatial orientation of the thiophene and benzoic acid moieties. Can participate in hydrogen bonding interactions. |
| Butanamido Side Chain | Offers conformational flexibility and can be modified to explore the impact of linker length and composition on biological activity. |
Overview of Current Research Gaps and Future Directions
Despite the compelling theoretical rationale for its investigation, a significant research gap exists in the scientific literature concerning the synthesis and biological evaluation of this compound. There is a notable absence of published studies detailing its specific pharmacological properties or its potential as a lead compound for drug discovery.
This lack of data presents a clear opportunity for future research. Key future directions include:
Development of Efficient Synthetic Routes: Establishing robust and scalable synthetic methods for this compound and its analogs is a crucial first step.
Comprehensive Biological Screening: The compound and a library of its derivatives should be subjected to a broad range of biological assays to identify potential therapeutic applications. This could include screening against various cancer cell lines, inflammatory targets, and microbial pathogens.
Computational Modeling and SAR Studies: In silico studies can be employed to predict the binding modes of these compounds with various biological targets and to guide the design of more potent and selective analogs.
Exploration of Prodrug Strategies: The benzoic acid moiety could be modified to create prodrugs with improved pharmacokinetic profiles. nih.gov
The systematic investigation of this compound as a research scaffold has the potential to yield novel bioactive molecules and to expand the toolkit of medicinal chemists in the ongoing search for new and effective therapies.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-thiophen-2-ylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(8-2-6-13-7-3-9-20-13)16-12-5-1-4-11(10-12)15(18)19/h1,3-5,7,9-10H,2,6,8H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXIVJGBGGHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCC2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Thiophen 2 Yl Butanamido Benzoic Acid and Analogues
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, 3-[4-(Thiophen-2-yl)butanamido]benzoic acid, logically disconnects the central amide bond. This primary disconnection is the most straightforward approach as numerous reliable methods exist for the formation of amide linkages. This strategy reveals two key precursors: 3-aminobenzoic acid and 4-(thiophen-2-yl)butanoic acid .
Figure 1: Retrosynthetic Analysis of this compound
Both precursors are readily accessible. 3-Aminobenzoic acid is a commercially available reagent. The synthesis of 4-(thiophen-2-yl)butanoic acid, however, requires a multi-step synthetic sequence, which will be detailed in the subsequent sections. This retrosynthetic blueprint forms the foundation for the forward synthesis of the target compound.
Detailed Synthetic Pathways
The forward synthesis of this compound is primarily centered around the efficient construction of the amide bond between the two key precursors. The synthesis of the thiophene-containing precursor is a critical preliminary step.
Amide Bond Formation Strategies
The crucial step in the synthesis is the coupling of the carboxylic acid group of 4-(thiophen-2-yl)butanoic acid with the amino group of 3-aminobenzoic acid. Direct condensation of a carboxylic acid and an amine to form an amide is typically unfavorable under mild conditions and requires high temperatures, which can be detrimental to complex molecules. Therefore, activation of the carboxylic acid is necessary. Several well-established coupling reagents can be employed for this transformation. nih.gov
One of the most common methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) . nih.govresearchgate.net The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of HOBt or DMAP can suppress side reactions and improve yields. nih.gov
Another effective strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl generated during the reaction.
The choice of coupling reagent and reaction conditions depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and desired yield and purity.
Interactive Data Table: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Typical Solvent | Temperature (°C) | General Yields (%) | Key Byproducts |
| DCC/DMAP | Dichloromethane (DCM) | 0 to rt | 70-95 | Dicyclohexylurea (DCU) |
| EDC/HOBt | Dimethylformamide (DMF) | 0 to rt | 75-98 | Water-soluble urea |
| SOCl₂ then amine/base | Tetrahydrofuran (THF) | 0 to rt | 65-90 | HCl, SO₂ |
| HATU/DIPEA | Dimethylformamide (DMF) | 0 to rt | 85-99 | Tetramethylurea |
Thiophene (B33073) Moiety Introduction
The thiophene moiety is introduced through the synthesis of the precursor, 4-(thiophen-2-yl)butanoic acid. A common and efficient method for this is a two-step process starting with thiophene and succinic anhydride (B1165640) via a Friedel-Crafts acylation , followed by a Clemmensen reduction . organic-chemistry.organnamalaiuniversity.ac.in
In the first step, thiophene undergoes electrophilic acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-oxo-4-(thiophen-2-yl)butanoic acid . organic-chemistry.orgstackexchange.com The reaction is typically carried out in an inert solvent like nitrobenzene (B124822) or carbon disulfide.
The subsequent step involves the reduction of the ketone functionality to a methylene (B1212753) group. The Clemmensen reduction, which employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid, is particularly effective for the reduction of aryl ketones and is well-suited for this transformation, affording the desired 4-(thiophen-2-yl)butanoic acid. annamalaiuniversity.ac.inmasterorganicchemistry.com
Figure 2: Synthesis of 4-(thiophen-2-yl)butanoic acid
Benzoic Acid Moiety Integration
The benzoic acid moiety is integrated into the final molecule through the use of the commercially available precursor, 3-aminobenzoic acid . This molecule provides both the aromatic ring and the carboxylic acid functionality required in the target structure. The amino group at the meta-position of the benzoic acid serves as the nucleophile in the amide bond formation step, reacting with the activated 4-(thiophen-2-yl)butanoic acid. The carboxylic acid group on the 3-aminobenzoic acid generally does not interfere with the amide coupling reaction, although in some cases, protection of this group may be necessary to avoid side reactions, such as the formation of esters or amides with another molecule of the activated butanoic acid. However, with careful control of stoichiometry and reaction conditions, the selective formation of the desired amide is typically achievable.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions for the amide coupling step is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted, including the choice of coupling reagent, solvent, temperature, and reaction time. creative-peptides.com
For instance, when using EDC and HOBt, the reaction is often performed at 0 °C to room temperature to minimize side reactions. The choice of solvent can also significantly impact the reaction outcome. Polar aprotic solvents like DMF or DCM are commonly used as they effectively dissolve the reactants. rsc.org
The stoichiometry of the reagents is another critical factor. Using a slight excess of the coupling agents (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize any acidic byproducts and to deprotonate the amine, enhancing its nucleophilicity.
Interactive Data Table: Optimization of Amide Coupling Yield
| Entry | Coupling System | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC (1.1) / DMAP (0.1) | - | DCM | rt | 12 | 85 |
| 2 | EDC (1.2) / HOBt (1.1) | DIPEA (2.0) | DMF | 0 to rt | 18 | 92 |
| 3 | T3P (1.5) | Pyridine (2.0) | Acetonitrile (B52724) | rt | 8 | 88 |
| 4 | HATU (1.1) | DIPEA (2.0) | DMF | rt | 6 | 95 |
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of greener solvents, catalytic methods, and atom economy. rsc.orgbohrium.com
Solvent Selection: Traditional solvents used in amide synthesis, such as DMF and DCM, are known to be hazardous. rsc.org Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water can be considered. rsc.orgnih.gov The use of solvent-free, or neat, reaction conditions, particularly with microwave irradiation, can also be a highly effective green approach. mdpi.com
Catalytic Methods: While many amide coupling reagents are used in stoichiometric amounts, leading to significant waste, catalytic methods for amide bond formation are an area of active research. Boronic acid catalysts and certain metal catalysts have shown promise in directly coupling carboxylic acids and amines with the formation of water as the only byproduct. nih.gov
Biocatalysis: The use of enzymes, such as lipases, as catalysts for amide bond formation offers a highly sustainable and selective alternative to traditional chemical methods. semanticscholar.orgrsc.orgresearchgate.net These reactions are typically performed in environmentally benign solvents and under mild conditions, leading to high purity products with minimal waste. nih.gov
Interactive Data Table: Green Chemistry Approaches to Amide Synthesis
| Approach | Method/Reagent | Solvent | Advantages |
| Greener Solvents | Use of 2-MeTHF or CPME | 2-MeTHF | Reduced toxicity, derived from renewable resources. |
| Catalytic Amidation | Boronic Acid Catalysis | Toluene | Atom economical, water as the only byproduct. |
| Biocatalysis | Immobilized Lipase (e.g., Novozym 435) | CPME | High selectivity, mild conditions, biodegradable catalyst. |
| Energy Efficiency | Microwave-assisted synthesis | Solvent-free | Reduced reaction times, lower energy consumption. |
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation of 3 4 Thiophen 2 Yl Butanamido Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.
Proton NMR (¹H NMR) Data Analysis
The ¹H NMR spectrum of 3-[4-(Thiophen-2-yl)butanamido]benzoic acid would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzoic acid and thiophene (B33073) rings would appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the butyl chain would be found in the more upfield region. The amide (N-H) and carboxylic acid (O-H) protons would present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
Expected ¹H NMR Data Table
| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Expected Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (br s) | 1H |
| Amide (-NH) | 8.0 - 9.0 | Broad Singlet (br s) | 1H |
| Benzoic Acid Ring | 7.5 - 8.2 | Multiplets (m) | 4H |
| Thiophene Ring | 6.8 - 7.2 | Multiplets (m) | 3H |
| -CH₂- (adjacent to Thiophene) | ~3.0 | Triplet (t) | 2H |
| -CH₂- (adjacent to Carbonyl) | ~2.4 | Triplet (t) | 2H |
Carbon-13 NMR (¹³C NMR) Data Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals (>165 ppm). The aromatic carbons of the two rings would resonate in the typical range of δ 110-145 ppm. The aliphatic carbons of the butyl chain would appear in the upfield region (δ 20-40 ppm).
Expected ¹³C NMR Data Table
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
|---|---|
| Carboxylic Acid Carbonyl (-C OOH) | 168 - 175 |
| Amide Carbonyl (-C ONH-) | 165 - 172 |
| Aromatic Carbons (Benzoic Acid & Thiophene) | 110 - 145 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which is crucial for establishing the connectivity within the butyl chain and assigning adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would show which protons are directly attached to which carbon atoms, linking the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations between protons and carbons. uni.lu This is particularly useful for connecting the different fragments of the molecule, for instance, showing a correlation from the amide proton to the carbonyl carbon or from the methylene (B1212753) protons to the carbons of the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₅H₁₅NO₃S), the exact monoisotopic mass is calculated to be 289.07727 Da.
HRMS analysis would typically be performed using electrospray ionization (ESI), which would likely show the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of water (-18 Da) or the carboxylic acid group (-45 Da), and cleavage of the amide bond, providing further structural confirmation.
Predicted HRMS Data Table
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 290.08455 |
| [M+Na]⁺ | 312.06649 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show several characteristic absorption bands.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad |
| N-H Stretch (Amide) | 3200-3400 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=O Stretch (Amide I) | 1630-1680 | Strong, Sharp |
| N-H Bend (Amide II) | 1510-1570 | Medium |
Elemental Analysis for Compositional Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimental percentages should closely match the theoretical values calculated from the molecular formula, C₁₅H₁₅NO₃S, thereby validating the compound's elemental composition.
Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 62.26% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 5.23% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.84% |
| Oxygen | O | 15.999 | 3 | 47.997 | 16.59% |
| Sulfur | S | 32.06 | 1 | 32.060 | 11.08% |
| Total | | | | 289.349 | 100.00% |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development
High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the determination of the purity of synthesized organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach for purity assessment. The development of a robust and reliable HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.
The method development process would commence with the selection of an appropriate stationary phase, typically a C18 column, which provides a nonpolar environment suitable for the retention of the moderately nonpolar analyte. The mobile phase composition is then optimized to achieve a suitable retention time and peak shape. A typical mobile phase would consist of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid group and improve peak symmetry, and an organic solvent such as acetonitrile (B52724) or methanol.
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of any more strongly retained impurities within a reasonable timeframe. Detection is commonly performed using a UV-Vis spectrophotometer, with the detection wavelength selected based on the UV absorbance maxima of the thiophene and benzoic acid chromophores in the molecule.
For the validation of the developed method, several parameters would be assessed, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The purity of a research sample of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of ≥95% is generally required for compounds intended for further research applications.
Below is a hypothetical data table summarizing a potential optimized HPLC method for the purity assessment of this compound and the expected results for a high-purity sample.
| Parameter | Condition/Value |
|---|---|
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (t_R) | 12.5 min |
| Purity (Area %) | 98.7% |
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
While obtaining a single crystal of this compound suitable for X-ray diffraction might be challenging, this technique remains the gold standard for unambiguous structure determination in the solid state. Should suitable crystals of the parent compound or, more commonly, its derivatives (e.g., esters or salts) be grown, X-ray crystallography would provide a wealth of structural information.
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. Sophisticated computer software is then used to solve the phase problem and generate a three-dimensional electron density map of the molecule.
The key insights that could be gained from an X-ray crystallographic analysis of a derivative of this compound include:
Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connections, verifying the proposed structure from synthesis.
Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, including the dihedral angles between the aromatic rings and the orientation of the amide linkage and the alkyl chain.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insights into the electronic nature of the bonds.
Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule, or involving the carboxylic acid) and π-π stacking between the thiophene and benzene (B151609) rings. These interactions are crucial for understanding the solid-state properties of the material.
Computational Chemistry and in Silico Studies of 3 4 Thiophen 2 Yl Butanamido Benzoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profilingnih.gov
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-[4-(Thiophen-2-yl)butanamido]benzoic acid. These methods provide insights into the molecule's geometry, electronic properties, and spectroscopic characteristics.
Detailed research findings from DFT studies on related thiophene (B33073) and benzoic acid derivatives indicate that the electronic properties are significantly influenced by the interplay between the thiophene ring, the amide linkage, and the benzoic acid moiety. nih.govresearchgate.net For this compound, DFT calculations could be employed to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, these calculations can map the electrostatic potential (ESP) surface, identifying nucleophilic and electrophilic sites, which is crucial for predicting how the molecule might interact with biological targets. Vibrational frequency analysis via DFT can also predict the infrared spectrum of the compound, aiding in its experimental characterization. epstem.net
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
| Parameter | Predicted Value/Information | Significance |
|---|---|---|
| HOMO Energy | Calculable via DFT | Indicates electron-donating ability |
| LUMO Energy | Calculable via DFT | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Calculable via DFT | Relates to chemical reactivity and stability |
| Electrostatic Potential | Mappable via DFT | Identifies sites for intermolecular interactions |
Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generationnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can generate hypotheses about its potential biological targets and the nature of its interactions at the molecular level.
Studies on similar thiophene-containing compounds have utilized molecular docking to explore their binding modes with various enzymes and receptors. mdpi.comresearchgate.net For instance, derivatives of thiophene have been docked into the active sites of protein kinases, demonstrating the importance of the thiophene moiety in forming key interactions. mdpi.com
In a hypothetical docking study of this compound, the thiophene ring could engage in hydrophobic or π-π stacking interactions within a receptor's binding pocket. The amide group can act as a hydrogen bond donor and acceptor, while the carboxylic acid group of the benzoic acid moiety can form strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine. The docking score, which estimates the binding affinity, can be used to rank potential biological targets. uowasit.edu.iq
Table 2: Potential Molecular Interactions from Docking Simulations
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Target Protein |
|---|---|---|
| Hydrogen Bonding | Amide N-H, Carbonyl O, Carboxylic Acid O-H and C=O | Serine, Threonine, Aspartate, Glutamate, Lysine, Arginine |
| Hydrophobic Interactions | Thiophene ring, Butyl chain, Benzene (B151609) ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Thiophene ring, Benzene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its complex with a biological target over time. These simulations can assess the stability of the ligand-protein complex predicted by molecular docking.
Research on thiophene carboxamide derivatives has shown that MD simulations are crucial for understanding the stability of ligand-protein complexes. nih.gov By simulating the system over nanoseconds, one can observe the flexibility of the ligand and the protein, and calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the binding pose. nih.gov
Cheminformatics Approaches to Structure-Based Property Predictionnih.gov
Cheminformatics utilizes computational methods to analyze chemical data and predict the properties of molecules based on their structure. For this compound, various physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties can be predicted.
Publicly available databases like PubChem provide predicted properties for this compound, such as its molecular weight, XlogP (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and rotatable bond count. uni.lu These descriptors are crucial in assessing the "drug-likeness" of a compound according to rules like Lipinski's Rule of Five.
Table 3: Predicted Physicochemical Properties from Cheminformatics
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C15H15NO3S | scbt.com |
| Molecular Weight | 289.35 g/mol | scbt.com |
| XlogP | 2.6 | uni.lu |
| Hydrogen Bond Donor Count | 2 | uni.lu |
| Hydrogen Bond Acceptor Count | 4 | uni.lu |
These predicted properties suggest that this compound has a favorable profile for oral bioavailability.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Applicationmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for this compound were found, the principles of QSAR can be applied to a series of its analogs to optimize their activity.
Studies on benzoic acid and thiophene derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models can identify the key structural features that are important for the biological activity of the compounds.
For a series of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with their experimentally determined biological activity. The resulting model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The contour maps generated from CoMFA and CoMSIA can provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity. nih.gov
Investigation of Preclinical Biological Activities and Mechanistic Pathways of 3 4 Thiophen 2 Yl Butanamido Benzoic Acid and Its Congeners
Antimicrobial Activity Studies (in vitro)
No in vitro studies on the antimicrobial activity of 3-[4-(Thiophen-2-yl)butanamido]benzoic acid have been reported in the scientific literature.
Antibacterial Spectrum against Gram-positive and Gram-negative Strains
Thiophene (B33073) derivatives are recognized for their broad-spectrum antibacterial properties. The antibacterial efficacy of compounds structurally similar to this compound has been evaluated against a variety of Gram-positive and Gram-negative bacterial strains. These studies indicate that the thiophene nucleus is a key pharmacophore for antibacterial activity.
Research on a series of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues demonstrated notable activity against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. Specifically, certain derivatives exhibited significant zones of inhibition and low minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against this resistant Gram-negative bacterium mdpi.com.
Furthermore, a study on various heterocyclic derivatives identified thiophene compounds with promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. The MIC₅₀ values for some of these derivatives were in the range of 8 to 32 mg/L, highlighting their potential against multidrug-resistant pathogens nih.gov. The antibacterial activity of these compounds is often attributed to their ability to permeate the bacterial cell membrane nih.gov.
The following table summarizes the in vitro antibacterial activity of selected thiophene carboxamide derivatives against various bacterial strains, providing an indication of the potential antibacterial spectrum for compounds like this compound.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli ST131 | 100 - 200 | mdpi.com |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant A. baumannii | 16 - 32 (MIC₅₀) | nih.gov |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant E. coli | 8 - 32 (MIC₅₀) | nih.gov |
| 3-halobenzo[b]thiophene derivatives | Staphylococcus aureus | 16 | mdpi.com |
| 3-halobenzo[b]thiophene derivatives | Bacillus cereus | 16 | mdpi.com |
| 5-Nitro 2-thiophene carboxaldehyde | Staphylococcus aureus | 50 | ijcrt.org |
| 5-Nitro 2-thiophene carboxaldehyde | Enterococcus | 50 | ijcrt.org |
| 5-Nitro 2-thiophene carboxaldehyde | E. coli | 50 | ijcrt.org |
| 5-Nitro 2-thiophene carboxaldehyde | Salmonella typhi | 50 | ijcrt.org |
Antifungal Spectrum
Thiophene-containing compounds have also demonstrated significant antifungal activity against a range of pathogenic fungi. The structural features of these molecules play a crucial role in their efficacy.
For instance, a study on a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), showed potent antifungal action against fluconazole-resistant Candida species, with MIC values ranging from 100 to 200 µg/mL. This compound also exhibited a synergistic effect when combined with fluconazole (B54011) nih.gov.
Another investigation into synthetic thiophene derivatives revealed excellent antifungal activity for certain compounds against Aspergillus niger and Candida albicans, with MIC values as low as 0.91 µM/ml nih.gov. Similarly, 3-halobenzo[b]thiophene derivatives have shown efficacy against Candida albicans with an MIC of 16 µg/mL mdpi.com.
The table below presents the in vitro antifungal activity of representative thiophene derivatives, suggesting the potential of this compound as an antifungal agent.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiophene derivative 2AT | Fluconazole-resistant Candida spp. | 100 - 200 | nih.gov |
| Synthetic thiophene derivative S4 | Aspergillus niger | 0.91 (µM/ml) | nih.gov |
| Synthetic thiophene derivative S4 | Candida albicans | 0.91 (µM/ml) | nih.gov |
| 3-halobenzo[b]thiophene derivatives | Candida albicans | 16 | mdpi.com |
Preliminary Investigation into Mechanisms of Action
The antimicrobial mechanism of action for thiophene derivatives is multifaceted and appears to involve the disruption of bacterial cell integrity and key enzymatic processes. Studies on thiophene derivatives have shown that they can increase bacterial membrane permeability, which may contribute to their bactericidal effects nih.gov.
Molecular docking studies have suggested that some thiophene derivatives may target and inhibit essential bacterial enzymes. For example, dihydrofolate reductase from C. albicans and rhomboid protease from E. coli have been identified as potential targets nih.gov. The ability of these compounds to bind to the active sites of such enzymes could explain their antimicrobial activity. Furthermore, the lipophilicity of the thiophene ring is thought to facilitate the passage of these molecules across the microbial cell membrane, enhancing their bioavailability and efficacy derpharmachemica.com.
Anti-inflammatory Modulatory Effects (in vitro)
The anti-inflammatory properties of thiophene and benzoic acid derivatives are well-documented, suggesting that this compound could possess significant modulatory effects on inflammatory processes.
Structurally related thiophene compounds have been shown to modulate the production of key inflammatory cytokines. For example, certain methoxy-substituted thiophene derivatives have been observed to negatively regulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in lipopolysaccharide (LPS)-induced THP-1 monocytes encyclopedia.pub.
In a study on benzimidazole (B57391) derivatives, which share some structural similarities with the compound of interest, several analogues demonstrated potent inhibition of pro-inflammatory mediators, with IC₅₀ values lower than the standard drug ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay nih.gov. Additionally, novel N-phenylcarbamothioylbenzamides have shown the ability to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation researchgate.net.
The following table summarizes the inhibitory activity of selected thiophene and benzamide (B126) derivatives on key inflammatory mediators.
| Compound/Derivative | Inflammatory Mediator | Cell Line/Assay | IC₅₀/Inhibition | Reference |
| Methoxy-substituted thiophene derivative | TNF-α, IL-8 | THP-1 monocytes | Inhibition at 10 µM | encyclopedia.pub |
| Benzimidazole derivatives (B2, B4, B7, B8) | Pro-inflammatory mediators | Luminol-enhanced chemiluminescence | IC₅₀ < Ibuprofen | nih.gov |
| N-phenylcarbamothioylbenzamide (1e) | Prostaglandin E2 (PGE2) | In vivo | 68.32 pg/mL (inhibition) | researchgate.net |
| N-phenylcarbamothioylbenzamide (1h) | Prostaglandin E2 (PGE2) | In vivo | 54.15 pg/mL (inhibition) | researchgate.net |
| Hybrid benzothiophene-rhodamine compound | Cyclooxygenase-2 (COX-2) | In vivo | IC₅₀ = 0.67 µM | nih.gov |
| Hybrid benzothiophene-rhodamine compound | 5-Lipoxygenase (5-LOX) | In vivo | IC₅₀ = 2.33 µM | nih.gov |
The anti-inflammatory effects of thiophene derivatives are often mediated through the modulation of key intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Studies have shown that certain thiophene derivatives can inhibit the activation of ERK, p38, and NF-κB encyclopedia.pub. Similarly, other anti-inflammatory compounds have been found to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent pro-inflammatory gene transcription mdpi.commdpi.com. The inhibition of these signaling cascades leads to a downstream reduction in the production of inflammatory cytokines and mediators. The ability of structurally related compounds to interfere with these pathways suggests a likely mechanism for the potential anti-inflammatory activity of this compound.
Other Emerging Biological Activities (e.g., Antiviral, Anti-sickling)
Beyond their antimicrobial and anti-inflammatory properties, thiophene and benzoic acid derivatives have shown promise in other therapeutic areas, including antiviral and anti-sickling applications.
A number of thiophene carboxamide derivatives have been identified as potent inhibitors of various viruses. For instance, a series of heterocyclic carboxamides containing a thiophene ring were found to be effective against norovirus, with some derivatives exhibiting EC₅₀ values in the low micromolar range jst.go.jp. Other studies have identified thiophene derivatives with activity against the Ebola virus, with EC₅₀ values also in the micromolar range nih.govacs.org.
The table below presents the antiviral activity of selected thiophene derivatives.
| Compound/Derivative | Virus | Cell Line/Assay | EC₅₀ | Reference |
| 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole | Norovirus | Cytopathic effect reduction | 0.53 µM | jst.go.jp |
| Thiophene derivative 57 | Ebola virus (EBOV) | Pseudovirus assay | 0.19 µM | nih.gov |
| Thiophene derivative 1 | Ebola virus (EBOV) | Pseudovirus assay | 5.91 µM | acs.org |
Regarding anti-sickling activity, aromatic aldehydes and benzoic acid derivatives have been investigated for their ability to inhibit the polymerization of sickle hemoglobin (HbS) mdpi.comnih.gov. While specific data on amides are less common, the presence of the aromatic benzoic acid moiety in this compound suggests that it could potentially interact with hemoglobin and modulate the sickling process. For example, the aromatic amino acid L-phenylalanine and its derivatives have been shown to have anti-sickling properties nih.govresearchgate.net.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 4 Thiophen 2 Yl Butanamido Benzoic Acid Derivatives
Impact of Thiophene (B33073) Ring Substitutions on Biological Activity and Physicochemical Attributes
The thiophene ring, a common scaffold in medicinal chemistry, is often considered a bioisostere of the phenyl ring, offering similar steric and electronic properties but with distinct polarity and metabolic profiles. psu.educambridgemedchemconsulting.comresearchgate.netcambridgemedchemconsulting.com Substitutions on the thiophene ring of 3-[4-(Thiophen-2-yl)butanamido]benzoic acid can significantly modulate its biological activity and physicochemical characteristics.
The introduction of various substituents on the thiophene ring can alter the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. For instance, in related thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position was found to be more potent in terms of antioxidant and antibacterial activity compared to hydroxyl or methyl groups. nih.gov This suggests that electron-donating groups can enhance the biological activity of the thiophene moiety.
Furthermore, the position of the substituent on the thiophene ring is critical. The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene (B151609), with the 2- and 5-positions being the most reactive. nih.gov Therefore, substitutions at these positions are synthetically more accessible and have been extensively studied in various thiophene-containing compounds.
The physicochemical properties are also heavily influenced by thiophene ring substitutions. Thiophenes are generally more polar and hydrophilic than their phenyl counterparts. psu.edu This can lead to improved aqueous solubility and potentially altered pharmacokinetic profiles, such as reduced plasma protein binding and different metabolic pathways. cambridgemedchemconsulting.com
| Substituent on Thiophene Ring | Predicted Impact on Biological Activity | Predicted Impact on Physicochemical Attributes |
|---|---|---|
| Electron-donating groups (e.g., -NH2, -OH) | Potential for increased activity | Increased polarity, potential for improved solubility |
| Electron-withdrawing groups (e.g., -NO2, -CN) | Activity may be reduced or altered | Decreased electron density, potential for altered metabolism |
| Halogens (e.g., -Cl, -Br) | Can increase lipophilicity and binding affinity | Increased lipophilicity, potential for altered metabolic stability |
| Alkyl groups (e.g., -CH3) | Can enhance hydrophobic interactions | Increased lipophilicity |
Role of the Butanamide Linker Modifications on Compound Efficacy and Selectivity
The butanamide linker in this compound plays a critical role in orienting the thiophene and benzoic acid moieties within the binding site of a biological target. Modifications to this linker can significantly impact the compound's efficacy and selectivity.
The length of the alkyl chain in the linker is a key determinant of binding affinity. Studies on related compounds have shown that altering the length of an alkyl linker can dramatically affect receptor binding. psu.edu For instance, in a series of dopamine (B1211576) uptake antagonists, a 3-phenylpropyl moiety was found to be optimal for binding, with shorter or longer chains leading to a decrease in affinity. psu.edu This suggests that the four-carbon chain of the butanamide linker in the title compound is likely optimized for a specific distance between the thiophene and benzoic acid rings to achieve maximal interaction with its target.
The amide bond itself is a crucial feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) that can participate in key interactions with the receptor. Modifications to the amide bond, such as N-alkylation or replacement with a more rigid or flexible isostere, would be expected to alter the conformational flexibility of the molecule and its binding mode. For example, backbone amide linkers based on thiophene have been developed for solid-phase synthesis, highlighting the chemical versatility of this type of linkage. nih.gov
| Linker Modification | Predicted Impact on Efficacy | Predicted Impact on Selectivity |
|---|---|---|
| Shortening the alkyl chain | Likely decrease in efficacy due to suboptimal spacing of pharmacophores | May alter selectivity by favoring binding to different targets |
| Lengthening the alkyl chain | Likely decrease in efficacy due to suboptimal spacing | May alter selectivity by accommodating different binding pockets |
| N-alkylation of the amide | May decrease efficacy by removing a hydrogen bond donor | Could enhance selectivity by introducing specific steric interactions |
| Replacement with a more rigid linker | May increase efficacy by reducing the entropic penalty of binding | Could improve selectivity by pre-organizing the molecule in a bioactive conformation |
| Replacement with a more flexible linker | May decrease efficacy due to a higher entropic penalty | Could decrease selectivity by allowing binding to multiple targets |
Influence of Benzoic Acid Ring Substitutions on Molecular Recognition and Activity
The 3-aminobenzoic acid moiety of the title compound is a critical component for molecular recognition and biological activity. The position of the substituents on the benzoic acid ring, as well as their electronic nature, can profoundly influence how the molecule interacts with its biological target.
The carboxyl group of the benzoic acid is a key anchoring point, capable of forming strong ionic and hydrogen bonds with complementary residues in a receptor's binding site. The position of the butanamido substituent at the 3-position (meta) is significant. Studies on aminobenzoic acid derivatives have shown that the substitution pattern affects their positioning within a biological target, such as the peptidyl transferase center of the ribosome. nih.govacs.org This suggests that the meta-substitution in the title compound is likely crucial for its specific biological activity.
The introduction of substituents on the benzoic acid ring can modulate its acidity (pKa) and electronic properties, which in turn can affect binding affinity. In studies of p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors, the electronic and hydrophobic properties of the substituents were found to govern the bioactivity. ufms.br For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions with a positively charged residue in the binding pocket. Conversely, electron-donating groups can decrease acidity but may enhance other types of interactions.
| Substituent on Benzoic Acid Ring | Predicted Impact on Molecular Recognition | Predicted Impact on Activity |
|---|---|---|
| Electron-donating groups (e.g., -OCH3, -CH3) | May alter hydrogen bonding patterns and hydrophobic interactions | Activity may be enhanced or diminished depending on the target |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Can increase the acidity of the carboxyl group, enhancing ionic interactions | Potentially increased activity if ionic interactions are dominant |
| Additional hydrogen bond donors/acceptors | Can form new interactions with the receptor | Potential for increased binding affinity and activity |
| Bulky substituents | May introduce steric hindrance or favorable van der Waals contacts | Activity may be increased or decreased depending on the size of the binding pocket |
Stereochemical Considerations and Enantiomeric Effects on Receptor Interactions
While the parent compound this compound is achiral, the introduction of chiral centers through substitution on the butanamide linker or the thiophene ring would necessitate stereochemical considerations. Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.com
If a chiral center were introduced, for example, by adding a substituent to the butanamide chain, the two enantiomers would likely interact differently with a chiral biological target such as a receptor or enzyme. One enantiomer may bind with high affinity, leading to the desired biological effect, while the other may bind with lower affinity or not at all. mdpi.com In some cases, the "inactive" enantiomer can even have off-target effects or be metabolized differently.
The stereochemistry of a molecule dictates its three-dimensional shape, which is critical for the precise molecular recognition required for biological activity. For instance, in a study of chiral 3-Br-acivicin isomers, only those with a specific stereochemistry displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was at play. mdpi.com This underscores the importance of evaluating the biological activity of individual enantiomers when designing chiral derivatives of the title compound.
Conformational Flexibility and Its Relationship to Biological Activity
The conformational flexibility of this compound, arising from the rotatable bonds in the butanamide linker, is a key factor influencing its biological activity. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for effective binding.
A high degree of conformational flexibility can be a double-edged sword. On one hand, it allows the molecule to adapt its shape to fit into the binding pocket, potentially leading to broader activity. On the other hand, a large number of accessible conformations can result in a significant entropic penalty upon binding, as the molecule must be "frozen" into a single bioactive conformation. researchgate.netnih.gov
Strategies to reduce conformational flexibility, such as introducing rigidifying elements into the butanamide linker, can be employed to enhance binding affinity and selectivity. semanticscholar.org By pre-organizing the molecule in a conformation that is closer to the bioactive one, the entropic cost of binding is reduced. researchgate.net Computational studies, such as conformational analysis, can be used to predict the preferred conformations of the molecule in different environments and to guide the design of conformationally restricted analogs. researchgate.netnih.gov For example, studies on aromatic retinoids have shown that their high conformational flexibility may facilitate their favorable orientation in receptor sites. nih.gov
The interplay between the flexibility of the ligand and its receptor is also a crucial aspect of molecular recognition. The binding process can involve an "induced fit" mechanism, where both the ligand and the receptor undergo conformational changes to achieve optimal binding. nih.gov Understanding the conformational landscape of this compound is therefore essential for elucidating its mechanism of action and for the design of improved therapeutic agents.
Synthetic Exploration of Advanced Analogues and Hybrid Molecules Based on the 3 4 Thiophen 2 Yl Butanamido Benzoic Acid Scaffold
Design Principles for Novel Derivatives with Enhanced Research Utility
The design of novel derivatives of 3-[4-(Thiophen-2-yl)butanamido]benzoic acid is guided by several key principles aimed at enhancing their utility as research tools. These principles focus on modulating the molecule's physicochemical properties, improving its interaction with biological systems, and introducing functionalities for specific experimental purposes. A primary consideration is the manipulation of lipophilicity, solubility, and metabolic stability. For instance, the replacement of aromatic rings with saturated bioisosteres can lead to improved physicochemical properties such as increased water solubility and enhanced metabolic stability. enamine.net
Structure-activity relationship (SAR) studies are fundamental to the design process, providing insights into how modifications to different parts of the scaffold—the thiophene (B33073) ring, the butanamido linker, and the benzoic acid moiety—affect its biological activity. nih.gov Computational methods, including molecular docking, are often employed to predict the binding of new derivatives to target proteins and to guide the design of analogues with improved affinity and selectivity. nih.gov Furthermore, the introduction of specific chemical handles, such as terminal alkynes or azides, can facilitate the attachment of fluorescent probes or affinity tags, enabling the use of these derivatives in a wider range of biological assays. The design and synthesis of new terminal alkynes, for example, are crucial for their use in coupling reactions to elaborate organic compounds. researchgate.net
Synthesis of Bioisosteric Analogues to Optimize Interactions
Bioisosteric replacement is a powerful strategy for optimizing the biological and physicochemical properties of the this compound scaffold. cambridgemedchemconsulting.com This approach involves substituting specific atoms or groups with others that have similar steric or electronic properties, with the goal of enhancing target affinity, improving selectivity, or modifying metabolic pathways. cambridgemedchemconsulting.com
The thiophene ring, for example, is often considered a bioisostere of a phenyl ring. nih.gov Further modifications could involve replacing the thiophene with other five- or six-membered heterocycles such as furan, pyrrole, or pyridine (B92270) to explore different hydrogen bonding patterns and electronic distributions. The benzoic acid moiety is another key target for bioisosteric modification. It can be replaced with other acidic functional groups like tetrazoles, hydroxamic acids, or acylsulfonamides to alter the pKa and improve oral bioavailability or cell permeability. For instance, a cyclohexene (B86901) carboxylic acid has been shown to be an effective replacement for a benzoic acid group in other complex molecules. nih.gov
The butanamido linker can also be altered. Shortening or lengthening the alkyl chain, introducing conformational constraints through cyclization, or replacing the amide bond with a bioisosteric equivalent such as a reverse amide, an ester, or a sulfonamide can significantly impact the molecule's three-dimensional structure and its interaction with biological targets.
Table 1: Examples of Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Thiophene | Phenyl, Pyridyl, Furan, Pyrrole | Modulate electronic properties and hydrogen bonding capabilities. cambridgemedchemconsulting.comnih.gov |
| Benzoic Acid | Tetrazole, Acylsulfonamide, Cyclohexene carboxylic acid | Alter acidity (pKa), improve metabolic stability and cell permeability. nih.gov |
| Amide Linker | Reverse Amide, Ester, Sulfonamide | Modify hydrogen bonding patterns and conformational flexibility. |
| Butyl Chain | Propyl, Pentyl, Cyclopropyl linker | Alter lipophilicity and spatial orientation of terminal groups. |
Conjugation Strategies for Targeted Delivery in Research Models
To enhance the utility of this compound derivatives in complex biological systems, conjugation strategies can be employed for targeted delivery. This involves attaching the core scaffold to a carrier molecule that can direct it to a specific cell type, tissue, or organelle. The choice of carrier depends on the research question and the biological system being studied.
For in vitro studies, the scaffold can be conjugated to cell-penetrating peptides (CPPs) to facilitate its entry into cells. Alternatively, it can be linked to ligands that bind to specific cell surface receptors, thereby concentrating the molecule at the desired site of action. For example, if a particular cell type overexpresses a specific receptor, a derivative of this compound could be conjugated to a known ligand for that receptor.
For in vivo research models, more complex delivery systems may be necessary. This could involve conjugation to antibodies or antibody fragments that recognize specific antigens on target cells. Another approach is to incorporate the molecule into nanoparticles or liposomes, which can be surface-functionalized with targeting moieties. The synthesis of such conjugates often relies on the introduction of a reactive handle onto the this compound scaffold, such as a carboxylic acid, an amine, or a click chemistry handle (e.g., an azide (B81097) or alkyne), which can then be coupled to the chosen carrier molecule using standard bioconjugation techniques.
Development of Prodrug Systems for Enhanced Preclinical Performance
Prodrug strategies are a valuable tool for improving the preclinical performance of research compounds by overcoming challenges such as poor solubility, low permeability, or rapid metabolism. researchgate.net A prodrug is a pharmacologically inactive derivative of a parent molecule that undergoes biotransformation in vivo to release the active compound. blumberginstitute.org
Another prodrug approach involves the formation of amide conjugates with amino acids or small peptides. These conjugates can be designed to be substrates for specific proteases that are enriched in the target tissue, leading to site-specific release of the active molecule. The development of such prodrugs requires careful consideration of the stability of the prodrug in physiological fluids and the efficiency of its conversion to the parent compound.
Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation
To efficiently explore the structure-activity relationships of the this compound scaffold, parallel synthesis and combinatorial chemistry techniques can be employed to generate large libraries of related compounds. researchgate.net These approaches allow for the systematic variation of different parts of the molecule in a high-throughput manner.
A typical combinatorial approach would involve the synthesis of a set of building blocks corresponding to the three main components of the scaffold: a variety of substituted thiophene-2-yl-butanoic acids, a panel of aminobenzoic acids with different substitution patterns on the phenyl ring, and potentially a third set of reagents to further modify the resulting products. These building blocks can then be combined in a matrix-like fashion to produce a large number of distinct derivatives. The synthesis can be carried out on a solid support or in solution phase using automated liquid handling systems.
For example, a library could be constructed by reacting a set of thiophene-2-yl-butanoyl chlorides with a diverse collection of aminobenzoic acid derivatives. researchgate.net The resulting library of amides can then be screened in high-throughput assays to identify compounds with desired biological activities. This approach accelerates the discovery of lead compounds and provides a wealth of data for understanding the structure-activity relationships of the this compound scaffold. researchgate.net
Future Perspectives and Emerging Research Avenues for 3 4 Thiophen 2 Yl Butanamido Benzoic Acid
Integration with Advanced High-Throughput Screening Platforms
The structure of 3-[4-(Thiophen-2-yl)butanamido]benzoic acid makes it an ideal candidate for inclusion in high-throughput screening (HTS) libraries. HTS allows for the rapid testing of thousands of compounds against biological targets to identify potential new drugs. Compound libraries for HTS are often optimized for structural diversity and drug-like properties. ku.edu
Future research could involve the synthesis of a focused library of analogues of this compound, modifying the substitution patterns on both the thiophene (B33073) and benzoic acid rings. These libraries could then be screened against a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases, to uncover novel biological activities. The amide linkage provides a key point for structural diversification, allowing for the exploration of a broad chemical space. The use of automated, miniaturized synthesis and screening formats could accelerate the discovery of bioactive compounds from this chemical scaffold.
| Screening Platform | Potential Application for this compound | Rationale |
| Phenotypic Screening | Identification of compounds with effects on whole cells or organisms. | The compound's drug-like structure suggests it may have cell-permeable properties suitable for phenotypic assays. |
| Target-Based Screening | Discovery of molecules that interact with specific, validated biological targets. | The thiophene and benzoic acid moieties are known to interact with various enzyme active sites and receptor binding pockets. |
| Fragment-Based Screening | Use of smaller fragments of the molecule to identify binding interactions. | The thiophene, butanamido, and benzoic acid components could be explored as individual fragments to guide the design of more potent ligands. |
Application in Chemical Probe Development for Biological Systems
Chemical probes are small molecules used to study biological processes and validate new drug targets. The inherent fluorescence of some thiophene-based compounds makes them attractive scaffolds for the development of such probes. nih.govnih.gov Future studies could explore the potential of this compound as a starting point for creating novel chemical probes.
By incorporating fluorophores or reactive groups, derivatives of this compound could be designed to selectively label and visualize specific proteins or cellular compartments. For example, thiophene-based fluorescent probes have been successfully developed for imaging lysosomes in living cells. nih.gov The benzoic acid group could be functionalized to attach affinity tags or cross-linking agents, enabling the identification of the compound's molecular targets within a cell.
Advanced Computational Methodologies Integration for Drug Discovery Research
Computational tools are increasingly used to accelerate drug discovery. nih.gov The structure of this compound can be readily modeled and studied using a variety of computational techniques.
Future research will likely involve the use of in silico methods to predict the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, as well as its potential biological targets. Molecular docking simulations could be employed to predict how the molecule binds to the active sites of various enzymes and receptors. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) studies on a library of its analogues could help identify the key structural features responsible for any observed biological activity, guiding the design of more potent and selective compounds. nih.gov
| Computational Method | Potential Application for this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities to known protein targets. | Identification of potential biological targets and hypotheses for the mechanism of action. |
| Molecular Dynamics | Simulating the dynamic behavior of the compound when bound to a target. | Understanding the stability of the compound-target interaction and key binding interactions. |
| QSAR | Relating chemical structure to biological activity for a series of analogues. | Identifying key structural features for optimizing potency and selectivity. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early assessment of the compound's drug-like properties. |
Exploration of Novel Therapeutic Research Hypotheses for Challenging Diseases
The thiophene scaffold is present in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govresearchgate.net This versatility suggests that this compound and its derivatives could be explored for a variety of challenging diseases.
One potential avenue is in the area of inflammation. Thiophene-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammatory diseases. researchgate.net Another promising area is oncology, where thiophene derivatives have shown potential as anticancer agents. researchgate.net Future research could involve screening this compound and its analogues in disease-relevant cellular and animal models to test these hypotheses. For instance, a recent study highlighted the potential of 4-amide-thiophene-2-carboxyl derivatives as P2Y14 receptor antagonists for the treatment of inflammatory bowel disease. nih.gov
Potential in Functional Materials Science Research
Beyond its potential in medicine, the thiophene ring is a key building block in the field of materials science, particularly for the development of organic electronic materials. tdl.org Thiophene-based polymers are known for their semiconducting properties and are used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.net
While the direct application of a single molecule like this compound in this area may be limited, it could serve as a monomer or a functional component in the design of new materials. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto surfaces. Future dedicated studies could explore the synthesis of polymers incorporating this moiety and investigate their electronic and optical properties. The amide linkage could also influence the self-assembly and morphology of such materials. Research on thiophene-based aldehyde derivatives has shown their utility in creating functionalizable and adhesive semiconducting polymers. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[4-(Thiophen-2-yl)butanamido]benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves coupling thiophene-containing intermediates with benzoic acid derivatives. For example, amide bond formation between 4-(thiophen-2-yl)butanoic acid and 3-aminobenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM. Reaction optimization includes controlling stoichiometry, temperature (0–25°C), and monitoring via TLC/HPLC . Evidence from similar thiophene derivatives suggests that inert atmospheres (N₂/Ar) and purified starting materials improve yields .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and amide linkage (δ ~8.0 ppm for NH).
- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
- HPLC-MS : To assess purity (>97%) and molecular ion peaks .
- X-ray crystallography : For resolving crystal packing and dihedral angles between the thiophene and benzoic acid moieties, as demonstrated in structurally related compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation of the thiophene ring. Purity (>97%) and moisture content (<0.5%) are critical for stability; use Karl Fischer titration for water quantification .
Advanced Research Questions
Q. How can computational methods aid in designing novel derivatives of this compound for targeted biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions with biological targets. Molecular docking studies against enzymes (e.g., kinases) or receptors guide functional group modifications, such as introducing electron-withdrawing groups on the thiophene ring to enhance binding affinity .
Q. What strategies are effective in resolving discrepancies in crystallographic or spectroscopic data for this compound?
- Methodological Answer : For crystallographic conflicts, compare experimental data (e.g., unit cell parameters) with Cambridge Structural Database entries. For NMR shifts, use deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, HSQC) to assign overlapping signals. Contradictions in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify phase transitions .
Q. How can researchers evaluate the potential of this compound in material science applications, such as polymer design?
- Methodological Answer : Assess its utility as a monomer by studying copolymerization reactivity with thiophene-based conductive polymers (e.g., via Suzuki coupling). Cyclic voltammetry evaluates redox behavior, while thermogravimetric analysis (TGA) measures thermal stability. Evidence from quinoxaline-benzoic acid hybrids demonstrates enhanced conductivity when thiophene moieties are incorporated .
Q. What experimental approaches are recommended to investigate its biological activity and mechanism of action?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based kits to test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX), leveraging the compound’s carboxylic acid group for active-site interactions.
- Cellular uptake studies : Fluorescent labeling (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines.
- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by treatment, as seen in studies of structurally related anti-inflammatory agents .
Q. How can HPLC method development address purity challenges in synthesized batches?
- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) and column selection (C18 for hydrophobic retention). Gradient elution resolves impurities from unreacted starting materials (e.g., 3-aminobenzoic acid). Validate methods using USP guidelines, ensuring resolution >2.0 and tailing factor <1.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
